A Comprehensive Technical Guide to 2,6-Dichloro-4-fluorobenzonitrile: A Key Intermediate in Pharmaceutical Research
A Comprehensive Technical Guide to 2,6-Dichloro-4-fluorobenzonitrile: A Key Intermediate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2,6-dichloro-4-fluorobenzonitrile, a halogenated aromatic nitrile of significant interest in medicinal chemistry and drug development. The strategic placement of chloro and fluoro substituents on the benzonitrile scaffold imparts unique electronic properties and metabolic stability, making it a valuable building block for the synthesis of complex molecular architectures. This document details the physicochemical properties, synthesis, reactivity, and applications of 2,6-dichloro-4-fluorobenzonitrile, with a focus on its role as a key intermediate in the development of novel therapeutics. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. Halogenated benzonitriles, in particular, serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals. 2,6-Dichloro-4-fluorobenzonitrile (CAS No: 1473423-59-4) has emerged as a valuable synthon, offering multiple reaction sites for the construction of diverse molecular frameworks. The presence of the electron-withdrawing nitrile group, combined with the inductive effects of the halogen atoms, activates the aromatic ring for various chemical transformations.
Physicochemical Properties
2,6-Dichloro-4-fluorobenzonitrile is typically a white solid or a pale yellow clear liquid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below. While experimentally determined values for melting and boiling points are not consistently reported in publicly available literature, predicted values provide a useful estimation for laboratory applications.
| Property | Value | Source |
| CAS Number | 1473423-59-4 | [3] |
| Molecular Formula | C₇H₂Cl₂FN | [3] |
| Molecular Weight | 190.00 g/mol | [4] |
| Appearance | White solid or pale yellow clear liquid | [1][2] |
| Boiling Point | 272.7 ± 35.0 °C (Predicted) | [1][2] |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 118.7 ± 25.9 °C (Predicted) | [2] |
Solubility: While specific solubility data is not extensively published, based on its structure, 2,6-dichloro-4-fluorobenzonitrile is expected to be soluble in a range of common organic solvents such as dichloromethane, tetrahydrofuran (THF), ethyl acetate, and acetone. Its solubility in protic solvents like methanol and ethanol is likely to be lower, and it is expected to be poorly soluble in water.
Synthesis and Reactivity
The synthesis of 2,6-dichloro-4-fluorobenzonitrile can be approached through several synthetic strategies, primarily involving halogenation and cyanation of appropriately substituted benzene derivatives. While a specific, detailed, and publicly available laboratory protocol for its synthesis is not readily found, general methodologies for the synthesis of related fluorinated and chlorinated benzonitriles can be adapted.
One plausible synthetic route involves the Sandmeyer reaction of a corresponding aniline precursor, 2,6-dichloro-4-fluoroaniline. This would involve diazotization of the aniline followed by treatment with a cyanide salt, typically cuprous cyanide.
Another potential approach is through nucleophilic aromatic substitution reactions on a more heavily halogenated precursor, though the specific regioselectivity would need to be carefully controlled.
The reactivity of 2,6-dichloro-4-fluorobenzonitrile is dictated by the interplay of its functional groups. The nitrile group can undergo hydrolysis to the corresponding carboxylic acid or reduction to an amine. The aromatic ring is activated towards nucleophilic aromatic substitution, with the positions ortho and para to the nitrile group being the most activated. The chlorine atoms can be displaced by various nucleophiles under specific reaction conditions, offering a handle for further molecular elaboration.
Caption: Plausible synthetic pathway to 2,6-dichloro-4-fluorobenzonitrile.
Applications in Drug Discovery and Development
Halogenated benzonitriles are crucial intermediates in the synthesis of a variety of pharmaceuticals, including kinase inhibitors, antivirals, and central nervous system agents. The specific substitution pattern of 2,6-dichloro-4-fluorobenzonitrile makes it a particularly interesting building block. The dichloro substitution can sterically influence the conformation of the final molecule, while the fluoro group can enhance metabolic stability and binding interactions.
Spectroscopic Characterization
The structural confirmation of 2,6-dichloro-4-fluorobenzonitrile is achieved through standard spectroscopic techniques. While a comprehensive public database of its spectra is not available, the expected spectral characteristics can be predicted.
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¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons. The chemical shift would be in the downfield region typical for aromatic protons, influenced by the electron-withdrawing nature of the nitrile and halogen substituents.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the molecule. The carbon of the nitrile group would appear in the characteristic region for nitriles (around 115-120 ppm). The aromatic carbons would show splitting due to coupling with the fluorine atom (C-F coupling).
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IR Spectroscopy: The infrared spectrum would exhibit a strong, sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Absorptions in the aromatic region (around 1400-1600 cm⁻¹) and for C-Cl and C-F bonds would also be present.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (190 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Safety and Handling
2,6-Dichloro-4-fluorobenzonitrile should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[3]
GHS Hazard Statements: H302, H312, H315, H319, H332, H335[3]
Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[3]
Recommended Personal Protective Equipment (PPE):
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Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
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Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
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Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Caption: Recommended safety and handling procedures.
Conclusion
2,6-Dichloro-4-fluorobenzonitrile is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique substitution pattern offers a combination of reactivity and stability that is highly desirable in the synthesis of novel therapeutic agents. While further public disclosure of its specific applications and detailed experimental data would be beneficial, the available information underscores its potential as a key intermediate in the ongoing quest for new and improved medicines. As with all chemical reagents, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in research and development.
References
- 1. 2,6-DICHLORO-4-FLUOROBENZONITRILE CAS#: 1473423-59-4 [m.chemicalbook.com]
- 2. 2,6-Dichloro-4-fluorobenzonitrile CAS 1473423-59-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 2,6-Dichloro-4-fluorobenzonitrile | 1473423-59-4 | YIC42359 [biosynth.com]
